

Commercial Availability and Technical Guide for 1-Boc-4-methylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Boc-4-methylpiperazine*

Cat. No.: *B023269*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-methylpiperazine, also known as tert-butyl 4-methylpiperazine-1-carboxylate, is a key building block in modern organic synthesis and medicinal chemistry. Its piperazine core is a prevalent scaffold in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of **1-Boc-4-methylpiperazine**, along with detailed experimental protocols for its use and deprotection.

Commercial Availability

1-Boc-4-methylpiperazine is readily available from a variety of chemical suppliers. The purity and price can vary between vendors, and it is typically sold in quantities ranging from grams to kilograms. Below is a summary of representative commercial sources and their offerings.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	1-Boc-4-methylpiperazine	53788-49-1	≥97%	1g, 5g, 25g
MolPort	tert-butyl 4-methylpiperazine-1-carboxylate	53788-49-1	>97%	1g, 5g, 10g, 25g
Chem-Impex	1-Boc-4-methylpiperazine	53788-49-1	≥97%	250mg, 1g, 5g
Shanghai Macklin Biochemical Co., Ltd.	tert-Butyl 4-methylpiperazine-1-carboxylate	53788-49-1	Not Specified	Inquire
ChemicalBook	1-Boc-4-methylpiperazine	53788-49-1	98%	25g, 100g

Note: Pricing is subject to change and may vary based on quantity and supplier. It is recommended to request a quote directly from the suppliers for the most current information.

Physicochemical Properties

Property	Value
Molecular Formula	C10H20N2O2
Molecular Weight	200.28 g/mol
Appearance	Colorless to yellow liquid or solid[1]
Melting Point	43-47 °C
Boiling Point	254.8 °C at 760 mmHg[2]
Density	~1.023 g/cm³
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3]
Storage	Store at 2-8°C[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving **1-Boc-4-methylpiperazine**.

Synthesis of 1-Boc-4-methylpiperazine

This protocol describes a common method for the synthesis of **1-Boc-4-methylpiperazine** from 1-methylpiperazine and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

- 1-Methylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 1-methylpiperazine (1.0 equivalent) in dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in DCM to the stirred solution of 1-methylpiperazine.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **1-Boc-4-methylpiperazine**.

Deprotection of 1-Boc-4-methylpiperazine (Acidic Conditions)

This protocol outlines the removal of the Boc protecting group to yield 1-methylpiperazine, typically as a salt.

Method A: Using Trifluoroacetic Acid (TFA)

Materials:

- **1-Boc-4-methylpiperazine**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **1-Boc-4-methylpiperazine** (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.^[4]
- Cool the solution to 0 °C.
- Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.^[4]
- Remove the ice bath and allow the reaction to warm to room temperature.^[4]
- Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.^[4]
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.^[4]
- To obtain the free base, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.^[4]
- Extract the aqueous layer with DCM (3 times).^[4]
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.^[4]
- Filter and concentrate under reduced pressure to yield 1-methylpiperazine.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

Materials:

- **1-Boc-4-methylpiperazine**
- 4M HCl in 1,4-dioxane solution
- Methanol (optional, as a co-solvent)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the **1-Boc-4-methylpiperazine** (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[\[4\]](#)
- Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
[\[4\]](#)
- Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[\[4\]](#)
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.[\[4\]](#)
- To obtain the free base, suspend the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[\[4\]](#)
- Separate the organic layer, and extract the aqueous layer with DCM.[\[4\]](#)

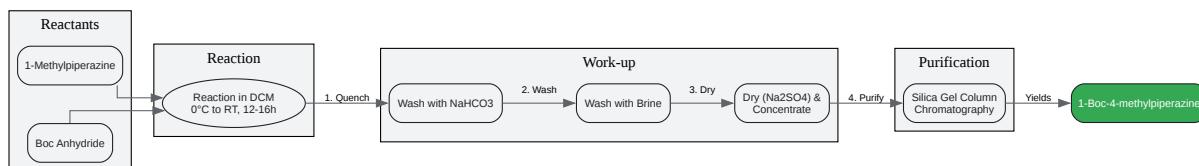
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methylpiperazine.[4]

N-Alkylation of 1-Boc-4-methylpiperazine (Illustrative Example)

This protocol provides a general procedure for the alkylation of the unprotected nitrogen of a Boc-protected piperazine derivative, which can be adapted for **1-Boc-4-methylpiperazine**.

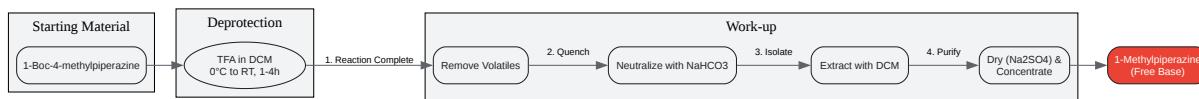
Materials:

- 1-Boc-piperazine (as a starting point for the general reaction)
- Alkyl halide (e.g., Benzyl bromide)
- Potassium carbonate (K₂CO₃) or another suitable base
- Acetonitrile (ACN) or Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

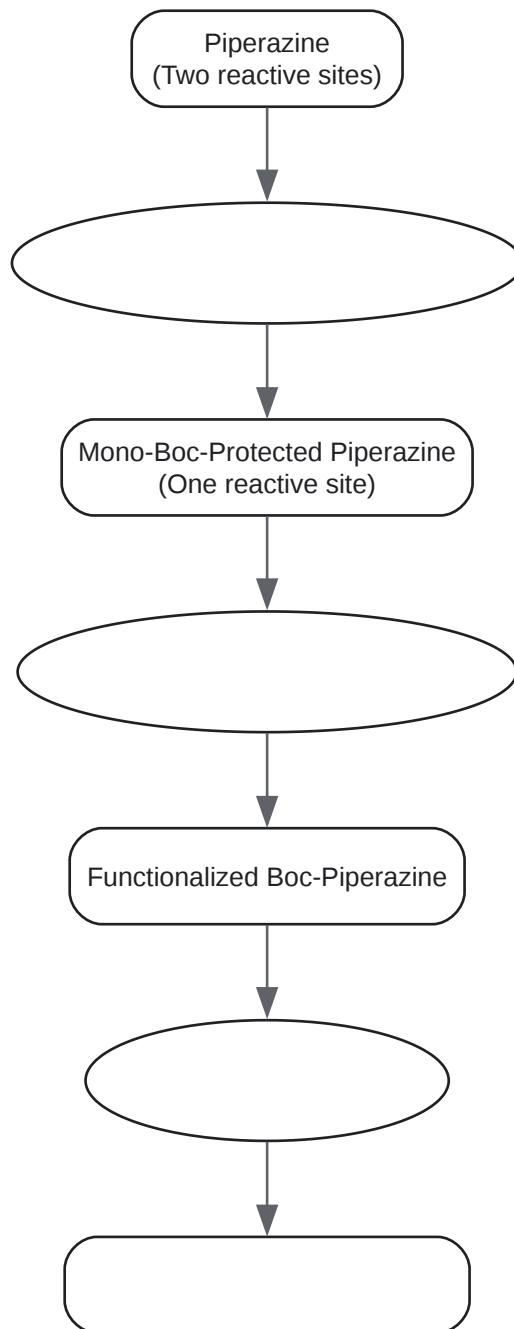

Procedure:

- To a solution of 1-Boc-piperazine (1.0 equivalent) in acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 equivalents).
- Add the alkyl halide (e.g., benzyl bromide) (1.1 equivalents) to the mixture.
- Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-16 hours.
- Monitor the reaction by TLC.

- After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to give the crude product.
- Purify by silica gel column chromatography if necessary.


Visualizations

The following diagrams illustrate the experimental workflows described above.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Boc-4-methylpiperazine**.

[Click to download full resolution via product page](#)

Caption: Boc deprotection workflow using TFA.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-butyl 4-methylpiperazine-1-carboxylate | 53788-49-1 | Buy Now [molport.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 1-Boc-4-methylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023269#commercial-availability-of-1-boc-4-methylpiperazine\]](https://www.benchchem.com/product/b023269#commercial-availability-of-1-boc-4-methylpiperazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com